![molecular formula C12H25N3O2 B13587074 tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method involves the use of tert-butyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents such as dimethylformamide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Reduction: Formation of reduced derivatives, often leading to the removal of oxygen-containing functional groups.
Substitution: Formation of substituted piperazine derivatives with different functional groups attached.
Applications De Recherche Scientifique
Chemistry: tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the synthesis of biologically active molecules .
Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mécanisme D'action
The mechanism of action of tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-piperazine: A piperazine derivative with a tert-butoxycarbonyl protecting group.
tert-butyl N-(2-aminoethyl)carbamate: A related compound with an aminoethyl group instead of a piperazine ring.
Uniqueness: tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to its combination of a piperazine ring and a carbamate group. This structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H25N3O2 |
|---|---|
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-piperazin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H25N3O2/c1-10(9-15-7-5-13-6-8-15)14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1 |
Clé InChI |
NMUCCRJTCQNDRT-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CN1CCNCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CN1CCNCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


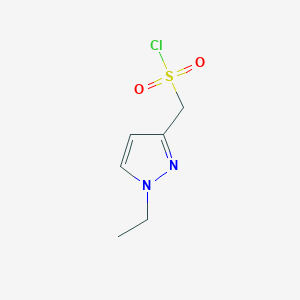
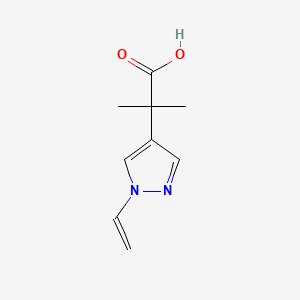
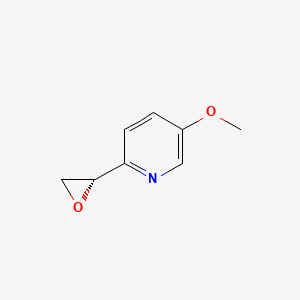
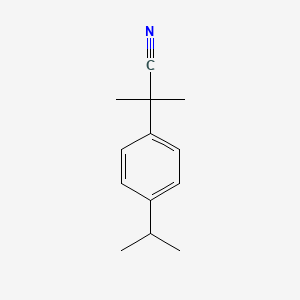
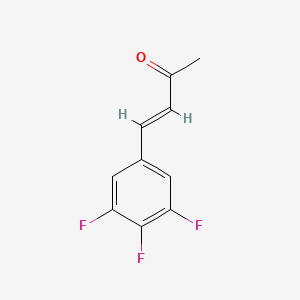
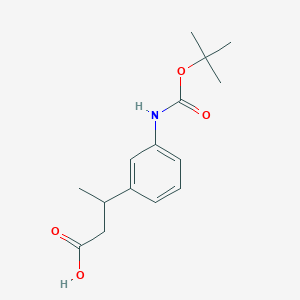
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
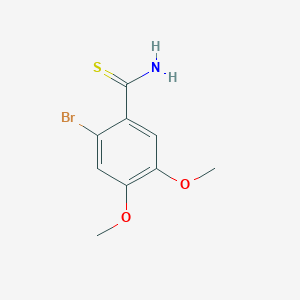

![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

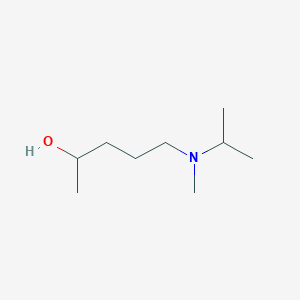
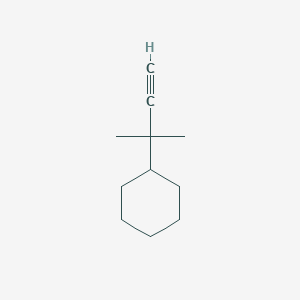
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)
